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molecular formula C2HF3O3 B8536823 Trifluoroperacetic acid CAS No. 359-48-8

Trifluoroperacetic acid

Cat. No. B8536823
M. Wt: 130.02 g/mol
InChI Key: XYPISWUKQGWYGX-UHFFFAOYSA-N
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Patent
US04401824

Procedure details

A solution of 0.037 g 2-bromo-6-formyl-anisole in 1 ml methylene chloride is treated with 0.54 sodium dibasic phosphate and 1.3 ml trifluoroperacetic acid, stirred overnight, treated with 10% aqueous sodium carbonate (5 ml) and 5 ml diethyl ether, stirred for 1.5 hours, and partitioned between water and ether. The ether portion is extracted with 1 N aqueous sodium hydroxide, the hydroxide extracts acidified and then extracted with ether. Concentration of the ether extracts affords 3-bromo-2-methoxyphenol.
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C=O)[C:3]=1[O:10][CH3:11].[Na].FC(F)(F)C(OO)=[O:16].C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.C(OCC)C>[Br:1][C:2]1[C:3]([O:10][CH3:11])=[C:4]([OH:16])[CH:5]=[CH:6][CH:7]=1 |f:3.4.5,^1:11|

Inputs

Step One
Name
Quantity
0.037 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
1.3 mL
Type
reactant
Smiles
FC(C(=O)OO)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
EXTRACTION
Type
EXTRACTION
Details
The ether portion is extracted with 1 N aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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